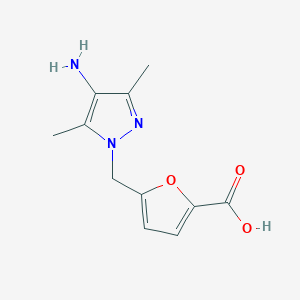![molecular formula C16H13N7O2S B2408616 N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide CAS No. 868969-06-6](/img/structure/B2408616.png)
N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable route is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates , followed by condensation with hydrazine . This concise synthetic pathway provides access to pharmacologically active 6-(pyrazolo [1,5-a]pyridin-3-yl)pyridazinones . Interestingly, alkynyl heterocycles also serve as effective dipolarophiles for pyridine N-imine, allowing direct access to analogous compounds .
Scientific Research Applications
Synthesis and Biological Assessment
- Fused heterocyclic 1,2,4-triazoles, which include compounds similar to the one , have garnered interest due to their diverse biological properties. A study by Karpina et al. (2019) developed a method for synthesizing novel acetamides that feature an 1,2,4-oxadiazole cycle, highlighting the potential of these compounds in pharmacological applications (Karpina et al., 2019).
Insecticidal Applications
- Fadda et al. (2017) utilized a similar compound as a precursor for synthesizing various heterocycles, including triazolo[4,3-b]pyridazine derivatives, which were assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Amplification of Phleomycin
- Compounds related to the query, such as s-triazolo[4,3-a]pyridine-3(2H)-thione, have been studied for their role in amplifying the effects of phleomycin, a chemotherapeutic agent. This research by Brown et al. (1978) illustrates the potential therapeutic applications of these compounds (Brown et al., 1978).
Medicinal Chemistry Applications
- A study by Sallam et al. (2021) on pyridazine analogs, which are structurally related to the query compound, emphasizes their significance in medicinal chemistry, particularly in drug development (Sallam et al., 2021).
Anti-Diabetic Drug Development
- Bindu et al. (2019) investigated triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs. These compounds were evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition, which is a key mechanism in diabetes treatment (Bindu et al., 2019).
Future Directions
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-10-7-12(22-25-10)18-14(24)9-26-15-5-4-13-19-20-16(23(13)21-15)11-3-2-6-17-8-11/h2-8H,9H2,1H3,(H,18,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEIVLUBPVJWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2408535.png)


![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)


![N-(3-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408543.png)



![3-(4-Bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2408552.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2408553.png)
![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)